3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the fused rings.
3-Amino-1H-pyrazolo[3,4-c]pyridazine:
Uniqueness
3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H2Cl3N3 |
---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3,5,7-trichloro-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-4(6(9)10-3)11-12-5(2)8/h1H,(H,11,12) |
InChI Key |
MPSYANBGJZKBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NNC(=C21)Cl)Cl)Cl |
Origin of Product |
United States |
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